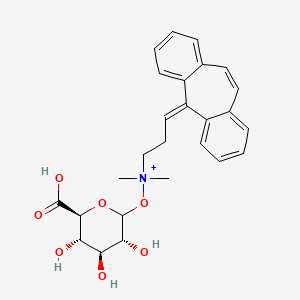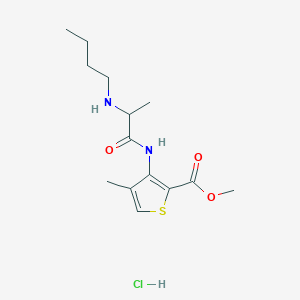
Duloxetine impurity (alpha-hydroxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duloxetine impurity (alpha-hydroxy) is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence . It is also known as Duloxetine impurity A .
Synthesis Analysis
The synthesis of Duloxetine impurity (alpha-hydroxy) involves a mixture of Duloxetine and potassium hydroxide in 1-methoxy-2-propanol, which is then heated to reflux and stirred for 96 hours . After cooling, water and toluene are added, and the resulting organic phase is washed with water .Molecular Structure Analysis
The molecular formula of Duloxetine impurity (alpha-hydroxy) is C18H19NOS . The molecular weight is 297.41 .Chemical Reactions Analysis
Duloxetine impurity (alpha-hydroxy) is formed during the preparation of Duloxetine . The reaction involves Duloxetine and potassium hydroxide in 1-methoxy-2-propanol .Physical And Chemical Properties Analysis
Duloxetine impurity (alpha-hydroxy) has a predicted boiling point of 445.4±45.0 °C and a predicted density of 1.183±0.06 g/cm3 . Its pKa is predicted to be 9.34±0.50 .Applications De Recherche Scientifique
1. Reference Standard in Drug Development and Quality Control Duloxetine impurity (alpha-hydroxy) is commonly used in the pharmaceutical industry as a reference standard during drug development and quality control . It serves as a benchmark to ensure the purity and quality of the drug Duloxetine.
2. Analysis of Duloxetine in Presence of its Toxic Impurity Duloxetine impurity (alpha-hydroxy) is used in spectrophotometric methods for quantitative analysis of Duloxetine in the presence of its potential toxic impurity, 1-Naphthol . These methods are developed and validated according to International Conference on Harmonization (ICH) guidelines with respect to linearity, accuracy, precision, and selectivity .
Research on Serotonin-Norepinephrine Reuptake Inhibitors
Duloxetine, the parent compound of Duloxetine impurity (alpha-hydroxy), is a potent serotonin and norepinephrine reuptake inhibitor . Therefore, the impurity can be used in research related to these neurotransmitters and their role in conditions such as depression and anxiety .
Research on Peripheral Neuropathy
Duloxetine is used to relieve nerve pain in peripheral neuropathy in people with diabetes . The impurity can be used in research to understand the mechanism of action of Duloxetine and to develop more effective treatments for peripheral neuropathy .
Environmental Impact Studies
1-Naphthol, a potential toxic impurity of Duloxetine, is harmful to aquatic life . Therefore, Duloxetine impurity (alpha-hydroxy) can be used in environmental impact studies to understand the effects of pharmaceutical pollutants on aquatic ecosystems .
Hepatotoxicity Studies
1-Naphthol causes hepatotoxicity in humans . Duloxetine impurity (alpha-hydroxy) can be used in research to understand the hepatotoxic effects of 1-Naphthol and to develop strategies to mitigate these effects .
Orientations Futures
Mécanisme D'action
Target of Action
Duloxetine, the parent compound of the impurity , is a potent and balanced dual inhibitor of serotonin and norepinephrine reuptake . It has a low affinity for histamine-H1 , alpha-1-norepinephrine , 5-HT (1A, 1B, 1D) , muscarinic acetylcholine , and opioid receptors . The primary targets of duloxetine are the serotonin and norepinephrine transporters, which play a crucial role in mood regulation and pain perception.
Mode of Action
Duloxetine inhibits the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced serotonergic and adrenergic signaling. Duloxetine’s action at the dorsal horn of the spinal cord strengthens the serotonergic and adrenergic pathways involved in the descending inhibition of pain . This leads to an increased threshold of activation necessary to transmit painful stimuli to the brain, providing effective relief of pain, particularly in neuropathic pain .
Biochemical Pathways
Duloxetine’s action on the serotonin and norepinephrine transporters affects multiple biochemical pathways. For instance, it can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) and may increase the production of anti-inflammatory cytokines such as interleukin 10 (IL-10) . .
Pharmacokinetics
Duloxetine is well absorbed, with a maximum plasma concentration reached approximately 6 hours after dosing . It is extensively metabolized in the liver via CYP1A2 and CYP2D6 to numerous metabolites, primarily excreted into the urine in the conjugated form . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The elimination half-life of duloxetine is approximately 10–12 hours .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by duloxetine results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. This leads to improved mood, sleep, appetite, energy level, and decreased nervousness . It also helps to relieve nerve pain in peripheral neuropathy in people with diabetes . Furthermore, duloxetine treatment may effectively reduce the serum concentrations of IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder .
Action Environment
The action of duloxetine can be influenced by various environmental factors. For instance, the presence of its potential toxic impurity 1-Naphthol can affect the quality control analysis of duloxetine in bulk and pharmaceutical formulations . Additionally, patient demographic characteristics such as sex, smoking status, age, ethnicity, CYP2D6 genotype, hepatic function, and renal function can influence the pharmacokinetics of duloxetine . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Duloxetine impurity (alpha-hydroxy) involves the conversion of Duloxetine to its intermediate compound followed by the oxidation of the intermediate to obtain the final product.", "Starting Materials": ["Duloxetine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water", "Sodium nitrite", "Acetic acid", "Hydrogen peroxide", "Copper sulfate"], "Reaction": ["Step 1: Reduction of Duloxetine with Sodium borohydride in Ethyl acetate and Methanol to obtain the intermediate compound", "Step 2: Acidification of the intermediate compound with Hydrochloric acid to obtain the crude product", "Step 3: Neutralization of the crude product with Sodium hydroxide in Water to obtain the purified intermediate compound", "Step 4: Formation of diazonium salt by reacting the purified intermediate compound with Sodium nitrite and Hydrochloric acid", "Step 5: Coupling of the diazonium salt with Acetic acid to obtain the alpha-hydroxy compound", "Step 6: Oxidation of the alpha-hydroxy compound with Hydrogen peroxide and Copper sulfate in Water to obtain Duloxetine impurity (alpha-hydroxy)"] } | |
Numéro CAS |
940291-11-2 |
Formule moléculaire |
C18H19NOS |
Poids moléculaire |
297.42 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



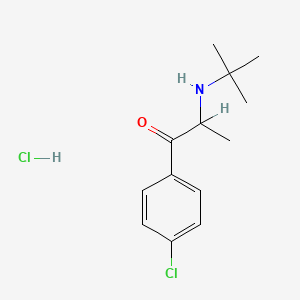

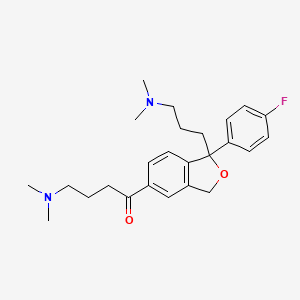

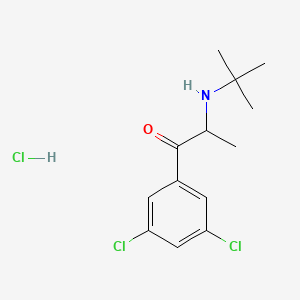


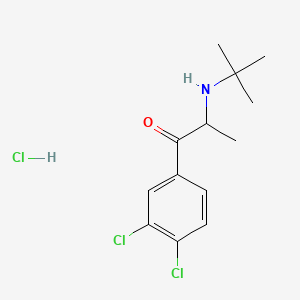

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)
